N-(2,2-dimethoxyethyl)-N'-methylethanediamide
Overview
Description
“N-(2,2-dimethoxyethyl)-N’-methylethanediamide” is a chemical compound. Based on its name, it likely contains a methylethanediamide group (a type of amide) and a dimethoxyethyl group (an ether). These groups are common in a variety of chemical compounds and can impart different properties to the molecule .
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of an appropriate amine with a corresponding acid or acid derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, and stability can be predicted based on the structure of the compound and comparison with similar compounds .Scientific Research Applications
Synthesis of Imidazolidin-2-ones
N-(2,2-dimethoxyethyl)-N'-methylethanediamide has been utilized in the synthesis of imidazolidin-2-ones, presenting a new type of these compounds with an endocyclic ammonium nitrogen atom. This synthesis involves the reaction with 2-methylresorcinol, highlighting the compound's role in producing structurally unique heterocycles (Gazizov et al., 2009).
Methylation Reactions
The compound has been implicated in methylation reactions involving trimethyl orthocarboxylates or N,N-dimethylcarboxamide dimethyl acetals and hydroxylated heterocycles. These reactions offer an alternative to classic methylation methods, indicating the compound's potential in modifying heterocyclic compounds and affecting their properties (Janin et al., 2002).
Photopolymerization in Dental Restorations
N-(2,2-dimethoxyethyl)-N'-methylethanediamide has been synthesized for use in dental resin mixtures, aiming to replace both the triethylene glycol dimethacrylate and the non-polymerizable amine coinitiator. The compound serves both as a diluent and coinitiator, showing no significant difference in physical and mechanical properties compared to conventional photocuring dental resins. This highlights its potential in improving dental restoration materials (Nie & Bowman, 2002).
Analytical and Pharmaceutical Applications
Analytical Method Development
The compound has been involved in the development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. This indicates its relevance in improving analytical techniques for pharmaceutical product development (Olivier et al., 2007).
Pharmaceutical Solvent Roles
The compound has been recognized for its versatile roles in organic chemistry, not only as a solvent but also as a reagent, a catalyst, and a stabilizer. This multifaceted application underscores its significance in pharmaceutical and biomedical applications, offering potential in enhancing the synthesis and stability of various compounds (Heravi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-methyloxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-8-6(10)7(11)9-4-5(12-2)13-3/h5H,4H2,1-3H3,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXZVDTTYLWCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-methylethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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